N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C28H29N3O3S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-4-34-20-13-11-19(12-14-20)31-27(33)25-21-7-5-6-8-23(21)36-26(25)30-28(31)35-16-24(32)29-22-15-17(2)9-10-18(22)3/h9-15H,4-8,16H2,1-3H3,(H,29,32) |
InChI Key |
HWCIVRRHAWVGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)C)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and dimethylphenyl groups. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Chlorophenyl Analog: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Molecular Formula : C₂₇H₂₅ClN₃O₂S₂
Molecular Weight : 538.08 g/mol
CAS RN : 758688-49-2
- Structural Differences : The 4-ethoxyphenyl group is replaced with a 4-chlorophenyl moiety, and the core lacks two hydrogens (tetrahydro vs. hexahydro).
- Reduced hydrogen bonding capacity compared to the ethoxy group may limit solubility in aqueous media .
Methylphenyl Analog: N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular Formula: C₂₉H₃₀N₃O₂S₂ Molecular Weight: 532.70 g/mol CAS RN: Not explicitly listed
- Structural Differences : The 4-ethoxyphenyl is replaced with a 4-methylphenyl group, and the acetamide substituent is a 4-ethylphenyl instead of 2,5-dimethylphenyl.
- Key Implications :
Methoxyphenyl Analog: N-(2-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular Formula : C₂₆H₂₅N₃O₃S₂
Molecular Weight : 491.625 g/mol
CAS RN : 332947-20-3
- Structural Differences : Features a 2-methoxyphenyl-acetamide and a 4-methylphenyl core substitution.
- Lower molecular weight (vs. 519.678 g/mol for the main compound) may improve diffusion across membranes .
Comparative Data Table
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Structure and Properties
The molecular formula of the compound is C26H25N3O3S with a monoisotopic mass of approximately 459.16 Da. The structure features a benzothieno-pyrimidine core linked to a sulfanyl acetamide moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole and thiazolidinone have shown efficacy against various bacterial strains and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes or cell membranes, resulting in antimicrobial effects .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of related compounds. For instance, benzothieno derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. The specific interactions of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide with cancer cell lines warrant further investigation .
Anti-inflammatory Effects
Compounds with thiazolidinone structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also exhibit similar effects through modulation of inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : In vitro studies on benzothieno derivatives indicated that certain compounds could reduce the viability of MCF-7 breast cancer cells by up to 70% at concentrations of 20 µM after 48 hours . This suggests that the compound may have similar potential.
Data Summary Table
Q & A
Q. How to address discrepancies between computational docking and experimental binding data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
